REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][N:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]([OH:13])=[O:12]>C(OC(=O)C)(=O)C>[CH3:5][N:6]1[CH:10]=[C:9]([N+:1]([O-:4])=[O:2])[CH:8]=[C:7]1[C:11]([OH:13])=[O:12]
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −15° C. for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to −25° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was again cooled to −25° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate collected in a funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled with dry ice
|
Type
|
WASH
|
Details
|
the solid was washed with a small quantity of cold Ac2O (−25° C.)
|
Type
|
ADDITION
|
Details
|
containing NaOH (1 g)
|
Type
|
CUSTOM
|
Details
|
Acidification with the HCl precipitated the pure compound
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |